2-(2,4-Difluorophenyl)pyrrole
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Overview
Description
2-(2,4-Difluorophenyl)pyrrole is an organic compound with the molecular formula C10H7F2N. It consists of a pyrrole ring substituted with a 2,4-difluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Difluorophenyl)pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,4-difluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. Another method includes the reaction of 2,4-difluorophenylhydrazine with an appropriate alkyne under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring or phenyl group.
Scientific Research Applications
2-(2,4-Difluorophenyl)pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)imidazole
- 2-(2,4-Difluorophenyl)thiazole
Uniqueness
2-(2,4-Difluorophenyl)pyrrole is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7F2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H |
InChI Key |
FJWYGZDIGYICOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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